molecular formula C12H16N2O4 B183694 {1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid CAS No. 1022919-08-9

{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid

Cat. No. B183694
M. Wt: 252.27 g/mol
InChI Key: WZNUTYXPWKUFMM-UHFFFAOYSA-N
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Description

“{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid” is a chemical compound with the CAS Number: 1022919-08-9 . It has a molecular weight of 252.27 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid” is 1S/C12H16N2O4/c1-8-2-3-9(18-8)7-14-5-4-13-12(17)10(14)6-11(15)16/h2-3,10H,4-7H2,1H3,(H,13,17)(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid” is a solid at room temperature . It has a molecular weight of 252.27 . The compound’s InChI code is 1S/C12H16N2O4/c1-8-2-3-9(18-8)7-14-5-4-13-12(17)10(14)6-11(15)16/h2-3,10H,4-7H2,1H3,(H,13,17)(H,15,16) .

Scientific Research Applications

Anti-HIV Agents

  • Research on the synthesis of certain heterocyclic compounds, including those with furyl and piperazinyl groups, explored their potential as anti-HIV agents. For instance, cyclocondensation reactions involving glyoxylic acid derivatives led to compounds that were evaluated for their anti-HIV activity, although some were found to be inactive in preliminary tests (Kang-chien Liu, B. Shih, C.‐H. Lee, 1993).

Oligomerization Studies

  • Studies on the oligomerization of 2-methylfuran, yielding products such as 2,4,4-tris(5′-methyl-2′-furyl)-1-pentanol, provide insights into the chemical behavior and potential applications of furyl-containing compounds in polymer science and materials engineering (Akira Ishigaki, T. Shono, 1974).

Alzheimer's Disease Research

  • A study synthesized multifunctional amides, including furyl(1-piperazinyl)methanone derivatives, to explore their therapeutic potential for Alzheimer's disease. These compounds exhibited moderate enzyme inhibitory activity and mild cytotoxicity, suggesting their potential use in developing treatments for neurodegenerative disorders (Mubashir Hassan, M. Abbasi, Aziz‐ur‐Rehman, et al., 2018).

Therapeutic Agent Development

  • Research into the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives aimed at finding suitable therapeutic agents. These compounds demonstrated good enzyme inhibitory activity and showed potential as therapeutic agents due to their activity against various bacterial strains (G. Hussain, M. Abbasi, Aziz‐ur‐Rehman, et al., 2017).

Safety And Hazards

The safety data sheet (MSDS) for “{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid” can be found online . It’s important to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

2-[1-[(5-methylfuran-2-yl)methyl]-3-oxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-8-2-3-9(18-8)7-14-5-4-13-12(17)10(14)6-11(15)16/h2-3,10H,4-7H2,1H3,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNUTYXPWKUFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCNC(=O)C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388177
Record name {1-[(5-Methylfuran-2-yl)methyl]-3-oxopiperazin-2-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid

CAS RN

1022919-08-9
Record name {1-[(5-Methylfuran-2-yl)methyl]-3-oxopiperazin-2-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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